molecular formula C13H22ClN3O6S3 B14324279 2-Imino-3-(2'-amino-4'-chlorophenyl)thiazolidine diesilate CAS No. 100417-10-5

2-Imino-3-(2'-amino-4'-chlorophenyl)thiazolidine diesilate

Cat. No.: B14324279
CAS No.: 100417-10-5
M. Wt: 448.0 g/mol
InChI Key: OHEIUZMUCUFBDB-UHFFFAOYSA-N
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Description

2-Imino-3-(2’-amino-4’-chlorophenyl)thiazolidine diesilate is a heterocyclic compound that belongs to the thiazolidine class. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-3-(2’-amino-4’-chlorophenyl)thiazolidine diesilate typically involves the reaction of 2-amino-4-chlorophenylthiazole with chloroacetyl chloride to form 2-chloroacetamido-4-chlorophenylthiazole. This intermediate is then treated with potassium thiocyanate in refluxing acetone to yield the desired thiazolidine compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can also be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Imino-3-(2’-amino-4’-chlorophenyl)thiazolidine diesilate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various thiazolidine derivatives, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Imino-3-(2’-amino-4’-chlorophenyl)thiazolidine diesilate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Imino-3-(2’-amino-4’-chlorophenyl)thiazolidine diesilate involves its interaction with specific molecular targets. The compound can inhibit the growth of certain microorganisms by interfering with their metabolic pathways. The presence of the thiazolidine ring and the amino and chloro substituents play a crucial role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Imino-3-(2’-amino-4’-chlorophenyl)thiazolidine diesilate is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity.

Properties

CAS No.

100417-10-5

Molecular Formula

C13H22ClN3O6S3

Molecular Weight

448.0 g/mol

IUPAC Name

5-chloro-2-(2-imino-1,3-thiazolidin-3-yl)aniline;ethanesulfonic acid

InChI

InChI=1S/C9H10ClN3S.2C2H6O3S/c10-6-1-2-8(7(11)5-6)13-3-4-14-9(13)12;2*1-2-6(3,4)5/h1-2,5,12H,3-4,11H2;2*2H2,1H3,(H,3,4,5)

InChI Key

OHEIUZMUCUFBDB-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)O.CCS(=O)(=O)O.C1CSC(=N)N1C2=C(C=C(C=C2)Cl)N

Origin of Product

United States

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